Propyl 3-methoxybenzoate
Description
Properties
CAS No. |
183897-90-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propyl 3-methoxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
UNMOSDXZVXPNFI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)OC |
Synonyms |
Benzoic acid, 3-methoxy-, propyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salinomycin sodium salt involves several steps, starting from the fermentation of Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques. The final product is obtained by converting Salinomycin to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of Salinomycin sodium salt typically involves large-scale fermentation processes. The bacterium Streptomyces albus is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the compound is extracted, purified, and converted to its sodium salt form for commercial use .
Chemical Reactions Analysis
Hydrolysis Reactions
Propyl 3-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.
| Reaction Type | Conditions | Products | Catalyst/Reagent |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), reflux | 3-Methoxybenzoic acid + Propanol | Sulfuric acid |
| Basic Hydrolysis | NaOH/H₂O, reflux | Sodium 3-methoxybenzoate + Propanol | Aqueous base |
Mechanistic Insights :
-
Acidic pathway : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic pathway : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–25°C | 3-Methoxybenzyl alcohol + Propanol | >85% |
| NaBH₄ (with additives) | THF, 50°C | Partial reduction observed | ~40% |
Kinetic Considerations :
-
LiAlH₄ achieves complete reduction due to its stronger reducing power compared to NaBH₄, which may require catalytic additives (e.g., CeCl₃) for enhanced efficacy.
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Regioselectivity :
The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect. Steric hindrance from the ester group further influences substitution patterns .
Oxidation Reactions
Oxidation targets the methoxy group or alkyl chain, depending on reagents.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | 3-Hydroxybenzoic acid | Demethylation occurs via radical intermediates |
| O₃/Zn-H₂O | -78°C, then workup | 3-Methoxybenzoic acid + Propanal | Ozonolysis cleaves the propyl chain |
Mechanistic Pathways :
-
Demethylation : Strong oxidizers like KMnO₄ abstract methyl hydrogen from the methoxy group, forming a quinone-like intermediate before hydrolysis to the hydroxyl derivative.
Transesterification
The propyl group can be exchanged with other alcohols under catalytic conditions.
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 12 hrs | Ethyl 3-methoxybenzoate | 78% |
| Butanol | Lipase (CAL-B) | 40°C, solvent-free | Butyl 3-methoxybenzoate | 92% |
Catalyst Efficiency :
-
Enzymatic methods (e.g., Candida antarctica lipase B) offer superior selectivity and milder conditions compared to acid catalysis.
Radical-Mediated Reactions
Hydroxyl radicals (- OH) abstract hydrogen atoms from the propyl chain in atmospheric or advanced oxidation processes.
| Radical Source | Conditions | Major Product | Rate Constant |
|---|---|---|---|
| OH- (UV/H₂O₂) | Aqueous phase, 25°C | 3-Methoxybenzoic acid derivatives |
Degradation Pathways :
-
Hydrogen abstraction from the α-carbon of the propyl chain dominates, forming radical intermediates that react with O₂ to yield peroxy radicals and eventually carboxylic acids .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, inert atmosphere | Ester decomposition to 3-methoxybenzoic acid | CO₂, Propene |
| UV light (254 nm) | Cleavage of methoxy group | Benzoquinone derivatives |
Practical Implications :
Thermal instability necessitates storage at <25°C, while photolytic degradation limits applications in UV-exposed formulations.
Scientific Research Applications
Salinomycin sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ionophore activity and membrane transport mechanisms.
Biology: Researchers utilize it to investigate cellular processes such as apoptosis and autophagy.
Industry: Salinomycin sodium salt is used as an additive in animal feed to control coccidiosis in poultry.
Mechanism of Action
Salinomycin sodium salt exerts its effects by disrupting potassium ion gradients across cellular membranes. It binds to potassium ions and facilitates their transport across the membrane, leading to cellular ion imbalance. This disruption affects various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance. The compound also induces lysosomal iron sequestration, leading to the production of reactive oxygen species and ferroptosis .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Type
Propyl Benzoate (C₁₀H₁₂O₂)
- Structure : Lacks the methoxy group.
- Properties : Lower molecular weight (164.20 g/mol vs. ~194.23 g/mol for Propyl 3-methoxybenzoate) and reduced polarity.
- Solubility: Fully miscible with ethanol at room temperature . This compound likely has lower solubility in non-polar solvents due to the methoxy group.
Propyl 3-Chlorobenzoate
- Structure : Chloro (-Cl) substituent replaces methoxy (-OCH₃) at the 3-position.
- Applications in material science (e.g., enhanced mechanical strength) are noted for chloro-substituted esters .
Sodium 3-Methoxybenzoate
- Structure : Sodium salt of 3-methoxybenzoic acid.
- Properties: Exhibits bidentate coordination with lanthanides, as shown by IR bands at 1568 cm⁻¹ (antisymmetric COO⁻) and 1400 cm⁻¹ (symmetric COO⁻) .
Ester Group Variations
Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)
- Structure : Ethyl ester with a thioether-linked isoxazole side chain.
Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy)benzoate (I-6602)
- Structure : Ethyl ester with an ether-linked isoxazole side chain.
- Properties : The ethoxy-propoxy spacer may improve pharmacokinetic profiles (e.g., bioavailability) relative to this compound, which lacks such functionalization .
Physicochemical and Thermal Properties
- Thermal Stability : Methoxy-substituted aromatic esters generally decompose at lower temperatures than chloro-substituted analogs due to the electron-donating nature of -OCH₃. For example, thorium(IV) 4-methoxybenzoate decomposes to ThO₂ at elevated temperatures, suggesting that substituent position (3 vs. 4) may also influence stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
